4-(4-Bromo-1H-pyrazol-1-yl)-1-isopropylpiperidine
Overview
Description
“4-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1263378-44-4 . It is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
While specific synthesis information for “4-(4-Bromo-1H-pyrazol-1-yl)-1-isopropylpiperidine” was not found, a related compound, “4-Bromopyrazole”, may be used in the preparation of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride” is represented by the formula 1S/C8H12BrN3.ClH .
Physical and Chemical Properties Analysis
“4-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride” is a powder that is stored at room temperature .
Scientific Research Applications
Subheading Understanding Metabolic Pathways
The chemical compound 4-(4-Bromo-1H-pyrazol-1-yl)-1-isopropylpiperidine is recognized for its role in pharmacokinetics, particularly in the study of Cytochrome P450 (CYP) enzymes, which are pivotal in drug metabolism. The selectivity of chemical inhibitors, such as this compound, is crucial for deciphering the involvement of specific CYP isoforms in metabolic pathways, thereby aiding in the prediction of potential drug-drug interactions. This understanding is fundamental in drug development and therapeutic interventions (Khojasteh et al., 2011).
Synthesis and Utility in Heterocyclic Chemistry
Subheading Expanding Bioactive Compounds
The pyrazole core, integral to this compound, is a cornerstone in the synthesis of various biologically active compounds. Its broad therapeutic potential ranges from anticancer to antimicrobial, emphasizing its significance in combinatorial and medicinal chemistry. The adaptability of pyrazole-based compounds, including their use as synthons in organic synthesis, underscores their versatility in expanding the categories of heterocyclic systems and designing more effective biological agents (Dar & Shamsuzzaman, 2015).
Therapeutic Applications and Drug Development
Subheading A Spectrum of Pharmacological Properties
The compound's involvement in the therapeutic realm is underscored by its association with pyrazoline derivatives, which exhibit a wide array of pharmacological effects. These effects span antimicrobial, anti-inflammatory, antidepressant, and anticancer activities, among others. The exploration and synthesis of new pyrazoline derivatives, facilitated by the compound's structural framework, are crucial for developing novel therapeutic agents with improved efficacy and reduced side effects (Shaaban et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-1-propan-2-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrN3/c1-9(2)14-5-3-11(4-6-14)15-8-10(12)7-13-15/h7-9,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYIRSUMIHQFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204637 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-1-(1-methylethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201657-90-0 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-1-(1-methylethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201657-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-1-(1-methylethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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